molecular formula C14H15NO B1614561 2-Amino-1,1-diphenylethanol CAS No. 4382-96-1

2-Amino-1,1-diphenylethanol

Cat. No.: B1614561
CAS No.: 4382-96-1
M. Wt: 213.27 g/mol
InChI Key: QFWZRNZLPMDFNA-UHFFFAOYSA-N
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Description

2-Amino-1,1-diphenylethanol is an organic compound with the molecular formula C14H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1,1-diphenylethanol can be synthesized through several methods. One common method involves the reduction of benzoin using sodium borohydride, followed by amination with ammonia or an amine . Another method includes the catalytic hydrogenation of benzoin oxime .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chiral catalysts to ensure the desired enantiomer is obtained. The process typically includes steps such as hydrogenation, amination, and purification to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,1-diphenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-1,1-diphenylethanol involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator, depending on the specific target and pathway involved. The compound’s chiral nature allows it to selectively interact with specific enantiomers of target molecules, enhancing its effectiveness in asymmetric synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,1-diphenylethanol is unique due to its specific chiral properties and its ability to act as a versatile chiral auxiliary in various chemical reactions. Its structure allows for selective interactions with target molecules, making it highly valuable in asymmetric synthesis and other specialized applications .

Properties

IUPAC Name

2-amino-1,1-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWZRNZLPMDFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276807
Record name 2-amino-1,1-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-96-1
Record name NSC123065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-1,1-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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